molecular formula C16H14ClFN4O2S B12492463 N-(2-chloro-5-fluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2-chloro-5-fluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12492463
M. Wt: 380.8 g/mol
InChI Key: GLXJADDFFHUIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-fluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, making it a subject of study in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the aromatic substituents. Key steps may include:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the use of thiolating agents under controlled conditions.

    Attachment of the aromatic ring: The final step involves coupling reactions to introduce the 2-chloro-5-fluorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalytic processes: Utilizing catalysts to enhance reaction efficiency.

    Continuous flow reactors: To maintain consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-chloro-5-fluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-chloro-5-fluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-fluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

    Structural complexity: The combination of aromatic and heterocyclic structures.

    Functional diversity: The presence of multiple reactive sites allows for diverse chemical modifications.

    Its unique properties make it suitable for various applications in medicinal chemistry and materials science.

This detailed article provides a comprehensive overview of N-(2-chloro-5-fluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, highlighting its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H14ClFN4O2S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[(3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14ClFN4O2S/c1-8-5-12-14(19-8)15(24)22(2)16(21-12)25-7-13(23)20-11-6-9(18)3-4-10(11)17/h3-6,19H,7H2,1-2H3,(H,20,23)

InChI Key

GLXJADDFFHUIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.